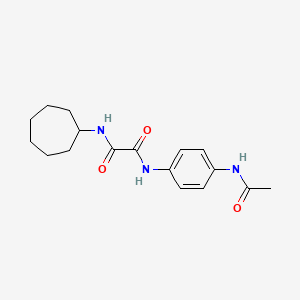

N1-(4-acetamidophenyl)-N2-cycloheptyloxalamide

Description

N’-(4-acetamidophenyl)-N-cycloheptyloxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an acetamidophenyl group and a cycloheptyloxamide moiety, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name |

N'-(4-acetamidophenyl)-N-cycloheptyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-12(21)18-14-8-10-15(11-9-14)20-17(23)16(22)19-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,18,21)(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGGXHIUGYQFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-acetamidophenyl)-N-cycloheptyloxamide typically involves the reaction of 4-acetamidophenol with cycloheptylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of N’-(4-acetamidophenyl)-N-cycloheptyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-(4-acetamidophenyl)-N-cycloheptyloxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamidophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(4-acetamidophenyl)-N-cycloheptyloxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-acetamidophenyl)-N-cycloheptyloxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

4-acetamidophenyl acetate: Shares the acetamidophenyl group but differs in the ester linkage.

N-(4-hydroxyphenyl)acetamide: Similar structure but lacks the cycloheptyloxamide moiety.

N-cycloheptylacetamide: Contains the cycloheptyl group but differs in the amide linkage.

Uniqueness

N’-(4-acetamidophenyl)-N-cycloheptyloxamide is unique due to the combination of the acetamidophenyl and cycloheptyloxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N1-(4-acetamidophenyl)-N2-cycloheptyloxalamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, as well as its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound consists of an acetamidophenyl group linked to a cycloheptyloxamide moiety. This unique structure contributes to its distinct chemical properties and biological activities.

Chemical Formula

- Molecular Formula : C_{15}H_{20}N_2O_2

- Molecular Weight : 264.34 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown promising anti-inflammatory effects. Studies have demonstrated its ability to reduce inflammation markers in vitro.

- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

The biological activity of this compound is believed to involve the inhibition of specific enzymes or receptors involved in inflammatory pathways. Further research is necessary to elucidate the precise molecular targets.

Synthesis and Analytical Methods

The synthesis of this compound typically involves the reaction of 4-acetamidophenol with cycloheptylamine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC). The reaction is performed under anhydrous conditions to prevent hydrolysis.

Synthetic Route Overview

-

Reagents :

- 4-Acetamidophenol

- Cycloheptylamine

- Dicyclohexylcarbodiimide (DCC)

-

Procedure :

- Mix 4-acetamidophenol and cycloheptylamine in an appropriate solvent.

- Add DCC and stir at room temperature for several hours.

- Purify the product via recrystallization or chromatography.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-Acetamidophenyl Acetate | Acetamidophenyl group | Moderate antibacterial activity |

| N-(4-hydroxyphenyl)acetamide | Lacks cycloheptyloxamide moiety | Low anti-inflammatory activity |

| N-cycloheptylacetamide | Contains cycloheptyl group | Limited antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.